1A-116
Overview
Description
1A-116 is a novel small molecule inhibitor that targets the Ras-related C3 botulinum toxin substrate 1 (RAC1) GTPase. RAC1 is a member of the Rho GTPase family, which plays a crucial role in various cellular processes such as actin cytoskeleton reorganization, cell migration, and proliferation. Overactivation of RAC1 has been implicated in several types of cancer, making it a significant target for cancer therapy .
Mechanism of Action
Target of Action
1A-116, also known as N-(3,5-Dimethylphenyl)-N’-[2-(trifluoromethyl)phenyl]-guanidine, is a potent inhibitor of the protein Rac1 . Rac1 is a member of the Rho GTPase family and plays a crucial role in various cellular processes, including actin cytoskeleton reorganization, endocytosis, vesicular trafficking, cell cycle progression, and cellular migration . Overactivation of Rac1 has been observed in a wide range of tumor types .
Mode of Action
this compound specifically targets the W56 residue of Rac1 . It prevents the activation of Rac1 induced by Epidermal Growth Factor (EGF) and blocks the interaction between Rac1 and its Guanine Exchange Factors (GEFs), such as P-Rex1 . This interference disrupts the protein-protein interactions of Rac1 GTPase, thereby inhibiting its function .
Biochemical Pathways
The inhibition of Rac1 by this compound affects several key processes in the progression of cancer, including invasion and metastasis . By blocking Rac1’s interaction with various GEF activators, this compound disrupts numerous Rac1-regulated cellular processes such as membrane ruffling and lamellipodia formation .
Result of Action
this compound exhibits antiproliferative, anti-invasive, and pro-apoptotic activity in a concentration-dependent manner . It inhibits cell proliferation, migration, and cycle progression . Moreover, this compound has demonstrated high antimetastatic activity in vivo .
Action Environment
The efficacy of this compound is influenced by circadian rhythms . It induces apoptosis and inhibits cell proliferation, migration, and cycle progression in a circadian rhythm-dependent manner . This suggests that the timing of this compound administration could be an important factor in optimizing its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1A-116 was developed using a structure-based drug discovery approach. This method involves virtual library screening and docking studies targeting the tryptophan 56 residue of RAC1 . The synthesis of this compound involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details of the synthetic route are proprietary and not publicly disclosed.
Industrial Production Methods: The industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: 1A-116 primarily undergoes interactions with proteins rather than traditional chemical reactions like oxidation or reduction. It specifically inhibits the interaction between RAC1 and its guanine exchange factors (GEFs), such as T-cell lymphoma invasion and metastasis 1 (TIAM1) .
Common Reagents and Conditions: The inhibition of RAC1 by this compound is achieved under physiological conditions, typically in cell culture or in vivo models. The compound is effective at micromolar concentrations, with specific activity observed at concentrations as low as 4 micromolar .
Major Products Formed: The primary outcome of this compound’s interaction with RAC1 is the inhibition of RAC1-mediated cellular processes, such as cell migration, proliferation, and survival. This leads to reduced tumor growth and metastasis in cancer models .
Scientific Research Applications
1A-116 has shown significant potential in various scientific research applications, particularly in oncology. Its ability to inhibit RAC1 makes it a valuable tool for studying the role of RAC1 in cancer progression and metastasis . Additionally, this compound has been used in preclinical studies to evaluate its efficacy in treating glioblastoma, a highly aggressive brain tumor . The compound has also been explored for its potential in chronopharmacology, where its efficacy is modulated by circadian rhythms .
Comparison with Similar Compounds
- ZINC69391
- NSC23766
- EHT 1864
These compounds share the common goal of inhibiting RAC1 but differ in their binding sites and mechanisms of action .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-2-[2-(trifluoromethyl)phenyl]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3/c1-10-7-11(2)9-12(8-10)21-15(20)22-14-6-4-3-5-13(14)16(17,18)19/h3-9H,1-2H3,(H3,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIJFJSZZNOTLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=NC2=CC=CC=C2C(F)(F)F)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1430208-73-3 | |
Record name | 1-(3,5-dimetilfenil)3-(2-(trifluorometil)phenil)guanidina | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.